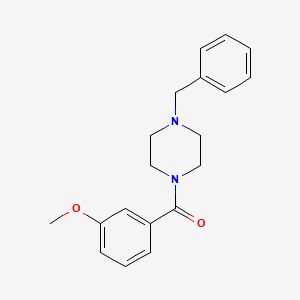

1-benzyl-4-(3-methoxybenzoyl)piperazine

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(14-18)19(22)21-12-10-20(11-13-21)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMWMHQVTQGBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-methoxybenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several chemical reactions relevant to medicinal chemistry:

-

Hydrolysis : The benzoyl group can hydrolyze under basic conditions to form a carboxylic acid derivative, altering its pharmacokinetic profile.

-

Oxidation : The methoxy group (–OCH₃) may oxidize to a hydroxyl (–OH) or carbonyl (–C=O) group, influencing electronic properties.

-

Substitution : The benzoyl moiety can undergo nucleophilic substitution (e.g., with amines or alcohols) to modulate biological activity.

Structural Characterization

1-Benzyl-4-(3-methoxybenzoyl)piperazine is characterized using spectroscopic methods:

-

1H NMR :

-

HRMS :

Table 2: Spectroscopic Data for Related Piperazine Derivatives

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | ~354 g/mol (varies with substituents) | |

| 1H NMR (piperazine) | δ 2.46–2.48 (br s, 4H) | |

| 13C NMR (methoxy) | δ 55.35–55.35 (s, 3H) |

Purification and Yield Optimization

Scientific Research Applications

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 310.39 g/mol

- CAS Number : 61970195

The compound features a piperazine ring, which is often associated with various biological activities, making it a valuable scaffold in drug design.

Medicinal Chemistry

1-benzyl-4-(3-methoxybenzoyl)piperazine has been investigated for its potential as a drug candidate in several therapeutic areas, including:

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants suggests it may act on serotonin and norepinephrine pathways.

- Antipsychotic Properties : Research indicates that piperazine derivatives can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

Anticancer Research

Recent studies have explored the potential of this compound as an anticancer agent:

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Neuropharmacology

The compound's effects on the central nervous system (CNS) have garnered attention:

- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions, potentially useful in treating neurodegenerative diseases like Alzheimer's.

- Anxiolytic Effects : Animal studies indicate that certain piperazine compounds can reduce anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

Synthesis and Derivatives

The synthesis of this compound has been optimized to yield high purity and yield, making it accessible for further research:

- Synthetic Pathways : Various synthetic routes have been developed, allowing for modifications that enhance bioactivity or selectivity against specific targets.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Antipsychotic | Modulates neurotransmitter systems |

| Anticancer Research | Cancer cell proliferation inhibition | Induces apoptosis in specific cancer cell lines |

| Neuropharmacology | Cognitive enhancement, Anxiolytic | Reduces anxiety-like behaviors in animal models |

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Pharmacological Activity

The substituents on the benzyl and benzoyl groups significantly modulate receptor binding and enzyme inhibition. Key comparisons include:

Key Insight: The 3-methoxy group in the target compound may improve cerebral vasodilation compared to non-substituted benzoyl derivatives, as methoxylation correlates with increased activity in related piperazines .

Physicochemical Properties: Solubility and pKa

Piperazine derivatives exhibit variable solubility and ionization depending on substituents and spacers:

| Compound Class | Spacer/Substituent | Aqueous Solubility (μM) | pKa (Piperazine N) |

|---|---|---|---|

| Direct N-phenylpiperazinyl (e.g., 8a) | None (direct attachment) | <20 at pH 2.0 and 6.5 | ~3.8 |

| N-Benzylpiperazinyl (e.g., 8b) | Benzyl group | 60–80 | ~5.0 |

| Ethylene-spacer derivatives (e.g., 8ac) | Ethylene spacer | >80 | 6–7 |

| This compound | Benzoyl with methoxy | Predicted: 20–40 | Estimated: ~5.5 |

The direct attachment of the 3-methoxybenzoyl group in the target compound likely reduces solubility compared to ethylene-spacer analogs but improves lipophilicity for membrane penetration .

Receptor Affinity and Selectivity

Piperazine derivatives show diverse receptor interactions:

Serotonin Receptors (5-HT1A/5-HT6):

- 1-Benzyl-4-(piperazin-1-yl)-1H-indole : High 5-HT6 affinity (Ki = 72–916 nM) but sensitive to substituent changes .

- Coumarin-piperazine hybrids: Subnanomolar 5-HT1A affinity (e.g., compound 3d, Ki <1 nM) when linked via a three-carbon alkyl spacer .

- Target Compound : The 3-methoxybenzoyl group may favor 5-HT1A binding over 5-HT6 due to electron-donating effects, though experimental data is needed.

Sigma Receptors (Sig-1R):

Metabolic Stability

Piperazine rings are often metabolic hotspots. Comparisons include:

- Trelibet Metabolites : Major metabolites involve pyridinecarbonyl cleavage, with slower degradation than benzoyl analogs .

- Deethylation/Oxidation : Piperazines with ethyl groups (e.g., 1-(2-chloroethyl)piperazine) undergo rapid deethylation, whereas methoxy-substituted derivatives like the target compound may resist oxidation .

Biological Activity

1-benzyl-4-(3-methoxybenzoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperazine ring substituted with a benzyl group and a 3-methoxybenzoyl moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Biological Activity

This compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells (MCF-7) and lung cancer cells (NCI-H460) with IC50 values indicating significant cytotoxicity .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. In vitro studies revealed that it possesses activity against both bacterial and fungal strains, suggesting potential applications in treating infections .

- CNS Activity : As a derivative of benzylpiperazine, this compound may exhibit central nervous system (CNS) stimulant properties. Benzylpiperazines are known for their psychoactive effects, which could be relevant in the development of treatments for mood disorders or pain management .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to increased cell death .

- Receptor Interaction : It may act on various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection. Research indicates that derivatives of benzylpiperazine can selectively bind to sigma-1 receptors, enhancing their therapeutic potential .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Cytotoxicity Study : In a study assessing the cytotoxic effects on BT-474 breast cancer cells, the compound exhibited an IC50 value of approximately 0.99 μM, indicating potent anticancer activity. Flow cytometry analyses showed that the compound induced apoptosis through sub-G1 phase arrest .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones compared to control groups, affirming its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic protocols for 1-benzyl-4-(3-methoxybenzoyl)piperazine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling reactions between substituted benzoyl chlorides and 1-benzylpiperazine derivatives. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Catalysts : Copper sulfate/sodium ascorbate systems for click chemistry in triazole formation (if applicable) .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or crystallization with diethyl ether .

Optimization strategies: - Adjust stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives for complete conversion) .

- Microwave-assisted synthesis to reduce reaction time (e.g., 10 min at 50°C) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.5 ppm, methoxy group at δ 3.7–3.9 ppm) .

- IR spectroscopy for carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C-H stretches .

- Chromatography : HPLC or TLC (hexane:ethyl acetate, 1:2) to monitor reaction progress and purity .

Q. What preliminary assays are recommended to evaluate the pharmacological potential of this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., breast cancer MCF-7) at concentrations of 10–100 µM .

- Enzyme inhibition : Carbonic anhydrase (hCA I/II) assays using acetazolamide as a control .

- Receptor binding : Radioligand displacement studies for dopamine or serotonin receptors due to structural similarity to psychoactive piperazines .

Advanced Research Questions

Q. How can contradictory data on toxicity versus biological activity in piperazine derivatives be resolved?

- Dose-response studies : Establish LD₅₀ values in animal models (e.g., rodent acute toxicity tests) and compare with therapeutic indices .

- Structural modifications : Introduce β-cyclodextrin complexes to reduce toxicity while retaining activity, as shown in low-toxicity piperazine derivatives .

- Mechanistic studies : Use transcriptomics/proteomics to identify off-target effects contributing to toxicity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., T-type calcium channels or carbonic anhydrase) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using datasets from analogs .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How do substituent variations (e.g., methoxy vs. fluoro groups) influence supramolecular assembly and crystallinity?

- X-ray crystallography : Analyze hydrogen bonding (e.g., C–H⋯O interactions in 2-fluorobenzoyl derivatives) and π-π stacking in polymorphs .

- Thermal analysis : DSC/TGA to compare melting points and stability (e.g., nitro derivatives decompose above 200°C) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., van der Waals vs. polar contacts) using CrystalExplorer .

Q. What methodologies address low solubility of this compound in aqueous systems?

- Co-crystallization : Use succinic acid or caffeine as co-formers to enhance solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for improved bioavailability .

- Pro-drug synthesis : Introduce phosphate or glycoside moieties for enzymatic activation in vivo .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, alkyl, or aryl groups at the benzoyl position) .

- Biological profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer, antiplatelet) to identify pharmacophores .

- Statistical tools : Use PCA or cluster analysis to group compounds by activity patterns .

Q. What strategies mitigate challenges in reproducing synthetic protocols for piperazine derivatives?

- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation .

- Batch control : Strict humidity/temperature regulation during crystallization to prevent polymorphic variations .

- Open-source data sharing : Publish detailed spectral data (NMR, HRMS) in repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.